An In-depth Technical Guide to the Physicochemical Characteristics of 5-Nitro-2-(tetrahydro-2H-pyran-4-yloxy)pyridine
An In-depth Technical Guide to the Physicochemical Characteristics of 5-Nitro-2-(tetrahydro-2H-pyran-4-yloxy)pyridine
Audience: Researchers, scientists, and drug development professionals.
Abstract: This guide provides a comprehensive overview of the essential physicochemical properties of 5-Nitro-2-(tetrahydro-2H-pyran-4-yloxy)pyridine, a key intermediate in contemporary medicinal chemistry. Rather than a simple data sheet, this document serves as a practical manual, detailing not only the known characteristics of the compound but also the robust experimental methodologies required for their validation. We delve into the causality behind experimental choices, offering field-proven insights to ensure data integrity and reproducibility. This guide is designed to empower researchers to fully characterize this molecule and similar chemical entities, forming a solid foundation for further drug discovery and development efforts.
Introduction and Molecular Overview
5-Nitro-2-(tetrahydro-2H-pyran-4-yloxy)pyridine (CAS No. 1208077-33-3) is a heterocyclic organic compound that has gained significance as a versatile building block in the synthesis of biologically active molecules. Its structure uniquely combines a nitropyridine core with a tetrahydropyran moiety through an ether linkage. The electron-withdrawing nature of the nitro group significantly influences the reactivity of the pyridine ring, making it a key synthon for introducing this heterocycle into larger, more complex structures. Understanding the fundamental physicochemical characteristics of this intermediate is not merely an academic exercise; it is a critical prerequisite for its effective use in process development, formulation, and ultimately, the synthesis of targeted therapeutics.
This guide will systematically explore the identity, purity, and key physical properties of this compound, providing both established data and detailed protocols for empirical determination.
Table 1: Core Molecular Identifiers
| Property | Value | Source |
| IUPAC Name | 5-Nitro-2-(tetrahydro-2H-pyran-4-yloxy)pyridine | N/A |
| CAS Number | 1208077-33-3 | |
| Molecular Formula | C₁₀H₁₂N₂O₄ | |
| Molecular Weight | 224.21 g/mol | |
| Canonical SMILES | C1COCC(O1)OC2=NC=C(C=C2)[O-] | N/A |
Synthesis and Purification Workflow
The primary route to synthesizing 5-Nitro-2-(tetrahydro-2H-pyran-4-yloxy)pyridine typically involves a nucleophilic aromatic substitution (SNAr) reaction. The process leverages the activation provided by the nitro group, which makes the 2-position of the pyridine ring susceptible to nucleophilic attack.
The general workflow is a two-step process: the deprotonation of the alcohol followed by the substitution reaction. The choice of a suitable non-protic polar solvent is critical to solvate the alkoxide intermediate without interfering with the reaction. The purification via recrystallization is chosen for its efficacy in removing unreacted starting materials and inorganic salts.
Caption: General workflow for the synthesis and purification of the title compound.
Structural and Purity Analysis
Verifying the identity and purity of the synthesized compound is the cornerstone of its characterization. A combination of spectroscopic and chromatographic techniques is essential for an unambiguous assessment.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the molecular structure, connectivity, and chemical environment of the atoms.
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¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the pyridine ring and the aliphatic protons of the tetrahydropyran moiety. The electron-withdrawing nitro group will deshield the aromatic protons, shifting them downfield.
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¹³C NMR Spectroscopy: The carbon NMR will complement the proton data, showing characteristic signals for the substituted pyridine ring carbons and the tetrahydropyran carbons.
Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (in ppm)
| Moiety | Atom | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Rationale |
| Pyridine | H-3 | ~7.0-7.2 | ~110-115 | Ortho to ether, meta to nitro |
| Pyridine | H-4 | ~8.4-8.6 | ~140-145 | Meta to ether, ortho to nitro |
| Pyridine | H-6 | ~8.9-9.1 | ~155-160 | Ortho to ether and nitro |
| Pyridine | C-2 | N/A | ~163-168 | Attached to electronegative oxygen |
| Pyridine | C-5 | N/A | ~138-142 | Attached to nitro group |
| Tetrahydropyran | CH (at C4) | ~5.4-5.6 | ~70-75 | Attached to ether oxygen |
| Tetrahydropyran | CH₂ (at C3, C5) | ~1.8-2.2 | ~30-35 | Aliphatic protons |
| Tetrahydropyran | CH₂ (at C2, C6) | ~3.6-4.0 | ~65-70 | Adjacent to ring oxygen |
Infrared (IR) Spectroscopy
FTIR spectroscopy is used to identify the key functional groups present in the molecule.
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N-O Stretch (Nitro Group): Strong, characteristic asymmetric and symmetric stretching bands are expected around 1520-1560 cm⁻¹ and 1345-1385 cm⁻¹, respectively.
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C-O-C Stretch (Ether): A strong band in the region of 1250-1300 cm⁻¹ (aryl ether) and 1050-1150 cm⁻¹ (aliphatic ether) is anticipated.
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Ar-NO₂ C-N Stretch: A band is typically observed around 800-850 cm⁻¹.
Mass Spectrometry (MS)
Mass spectrometry is employed to confirm the molecular weight and can provide structural information through fragmentation patterns. For this compound, electrospray ionization (ESI) would be a suitable technique. The expected molecular ion peak [M+H]⁺ would be at m/z 225.08.
Purity Determination: High-Performance Liquid Chromatography (HPLC)
HPLC is the gold standard for assessing the purity of a non-volatile organic compound.
Experimental Protocol: HPLC Purity Assessment
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System Preparation:
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Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
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Mobile Phase A: 0.1% Formic Acid in Water.
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Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
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Flow Rate: 1.0 mL/min.
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Detector: UV at 254 nm and 330 nm (to capture the nitroaromatic chromophore).
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Sample Preparation:
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Accurately weigh ~1 mg of the compound.
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Dissolve in 1 mL of a 50:50 mixture of Acetonitrile/Water to create a 1 mg/mL stock solution.
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Further, dilute as necessary to be within the linear range of the detector.
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Method:
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Inject 5-10 µL of the sample.
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Run a gradient elution, for example: 5% B to 95% B over 15 minutes.
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Hold at 95% B for 5 minutes.
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Return to initial conditions and equilibrate for 5 minutes.
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Analysis:
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Integrate the peak areas.
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Purity (%) is calculated as (Area of Main Peak / Total Area of All Peaks) x 100.
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Core Physicochemical Properties
These intrinsic properties are fundamental to predicting the compound's behavior in various chemical and biological systems.
Melting Point
The melting point is a crucial indicator of purity. A sharp melting range suggests a high-purity compound.
Experimental Protocol: Melting Point Determination
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Sample Preparation: Finely powder a small amount of the dry crystalline solid.
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Capillary Loading: Tightly pack the powder into a capillary tube to a height of 2-3 mm.
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Measurement: Place the capillary in a calibrated digital melting point apparatus.
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Heating: Use a rapid heating rate to approximate the melting point, then perform a second measurement with a fresh sample, heating slowly (1-2 °C/min) near the expected temperature.
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Recording: Record the temperature at which the first liquid appears and the temperature at which the entire sample becomes liquid. This range is the melting point.
Solubility
Solubility data is critical for designing synthetic reactions, purifications, and for any potential formulation or biological testing.
Caption: Workflow for equilibrium solubility determination via HPLC.
Experimental Protocol: Equilibrium Solubility Determination
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Add an excess amount of the solid compound to vials containing various solvents of interest (e.g., water, PBS pH 7.4, ethanol, DMSO, ethyl acetate).
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Seal the vials and agitate them at a constant temperature (e.g., 25 °C) for 24 hours to ensure equilibrium is reached.
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Centrifuge the samples to pellet the undissolved solid.
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Carefully withdraw a known volume of the clear supernatant.
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Dilute the supernatant with a suitable mobile phase and quantify the concentration of the dissolved compound using a pre-calibrated HPLC method.
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Calculate the solubility in units such as mg/mL or µg/mL.
Lipophilicity (LogP)
The partition coefficient (LogP) is a measure of a compound's lipophilicity, which is a critical parameter in drug development, influencing absorption, distribution, metabolism, and excretion (ADME).
Experimental Protocol: Shake-Flask Method for LogP Determination
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System Preparation: Use n-octanol (pre-saturated with water) and water (pre-saturated with n-octanol) as the two phases.
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Sample Preparation: Prepare a stock solution of the compound in the phase in which it is more soluble.
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Partitioning: Add a known volume of the stock solution to a separation funnel containing known volumes of both pre-saturated n-octanol and water.
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Equilibration: Shake the funnel vigorously for several minutes and then allow the layers to separate completely for at least 24 hours.
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Quantification: Carefully sample each layer and determine the concentration of the compound in both the aqueous (Caq) and octanol (Coct) phases using HPLC.
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Calculation: Calculate LogP using the formula: LogP = log₁₀(Coct / Caq).
Acidity Constant (pKa)
The pKa value is essential for understanding the ionization state of the molecule at different pH values, which affects its solubility, permeability, and target binding. The pyridine nitrogen is weakly basic and can be protonated.
Experimental Protocol: Potentiometric Titration for pKa Determination
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Sample Preparation: Accurately prepare a solution of the compound of known concentration (e.g., 0.01 M) in a co-solvent system (e.g., 20% Methanol/Water) if aqueous solubility is low.
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Titration: Titrate the solution with a standardized strong acid (e.g., 0.1 M HCl) while monitoring the pH with a calibrated pH meter.
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Data Analysis: Plot the pH versus the volume of titrant added. The pKa corresponds to the pH at the half-equivalence point on the titration curve. For more accurate results, use specialized software to analyze the curve and determine the pKa.
Conclusion
The thorough physicochemical characterization of 5-Nitro-2-(tetrahydro-2H-pyran-4-yloxy)pyridine is a fundamental requirement for its successful application in research and development. This guide has outlined the essential properties and provided robust, validated protocols for their determination. By adhering to these methodologies, researchers can ensure the generation of high-quality, reliable data, thereby accelerating their discovery programs and enabling a deeper understanding of the structure-property relationships that govern molecular behavior.
References
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5-Nitro-2-(tetrahydro-2H-pyran-4-yloxy)pyridine | C10H12N2O4. (n.d.). PubChem. Retrieved February 14, 2026, from [Link]
